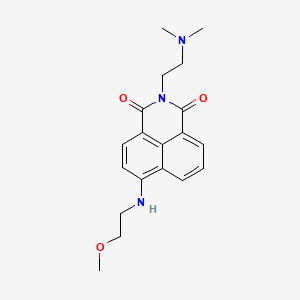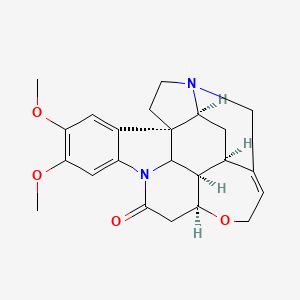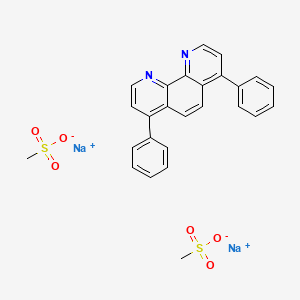![molecular formula C20H14BrClO3 B8254608 4-((2-Bromo-[1,1'-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde](/img/structure/B8254608.png)
4-((2-Bromo-[1,1'-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde
概要
説明
4-((2-Bromo-[1,1’-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde is a complex organic compound characterized by its unique structure, which includes a biphenyl moiety substituted with bromine, a methoxy group, a chloro group, and a hydroxybenzaldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromo-[1,1’-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and formylation reactions. One common synthetic route starts with the bromination of biphenyl to introduce the bromine atom at the desired position. This is followed by the methoxylation of the biphenyl derivative. The final steps involve the chlorination and formylation of the benzaldehyde moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-((2-Bromo-[1,1’-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the aldehyde group can produce alcohols .
科学的研究の応用
4-((2-Bromo-[1,1’-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
作用機序
The mechanism by which 4-((2-Bromo-[1,1’-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level. For example, the presence of the hydroxy and aldehyde groups enables it to form hydrogen bonds and interact with enzymes or receptors .
類似化合物との比較
Similar Compounds
4-Bromo-4’-methoxybiphenyl: Shares the biphenyl core and bromine substitution but lacks the additional functional groups.
5-Chloro-2-hydroxybenzaldehyde: Contains the hydroxybenzaldehyde moiety but lacks the biphenyl and bromine substitutions
Uniqueness
The presence of both electron-donating and electron-withdrawing groups in the molecule allows for versatile chemical modifications and interactions .
特性
IUPAC Name |
4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClO3/c21-20-14(7-4-8-16(20)13-5-2-1-3-6-13)12-25-19-10-18(24)15(11-23)9-17(19)22/h1-11,24H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZILUEQOAIVYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2Br)COC3=C(C=C(C(=C3)O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile](/img/structure/B8254527.png)
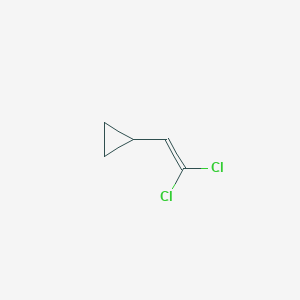
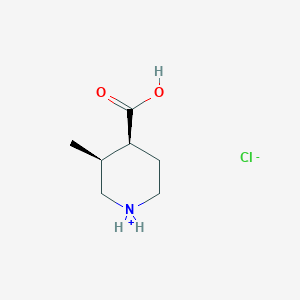
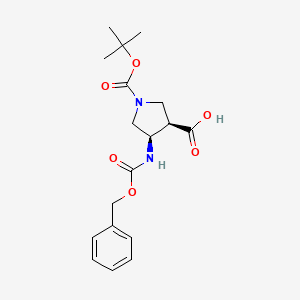
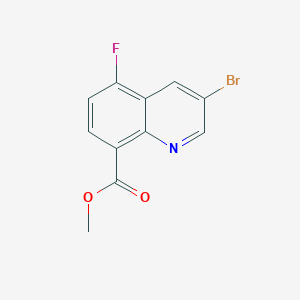
![L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester](/img/structure/B8254577.png)
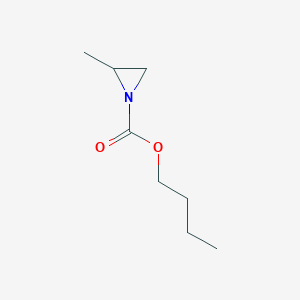
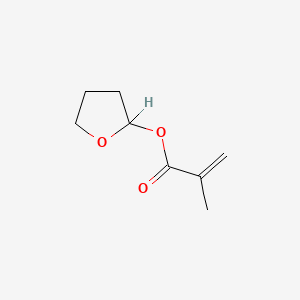
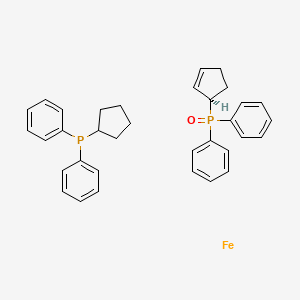
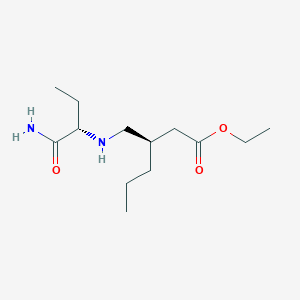
![2H-1,4-Benzoxazin-3(4H)-one, 6-hydroxy-8-[(1S)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]-](/img/structure/B8254610.png)
